Product packaging for Ocfentanil hydrochloride(Cat. No.:CAS No. 112964-97-3)

Ocfentanil hydrochloride

Cat. No.: B1243143
CAS No.: 112964-97-3
M. Wt: 406.9 g/mol
InChI Key: IUZMSSDQGOBJTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ocfentanil hydrochloride (CAS 101343-69-5) is a potent synthetic opioid agonist structurally related to fentanyl, developed for pharmaceutical research but now encountered as a new psychoactive substance (NPS) . Its core research value lies in forensic and clinical toxicology, where it is used as a high-quality reference standard for the identification and quantification of the substance in seized materials and biological specimens . Studies indicate it acts as a potent µ-opioid receptor (MOR) agonist, inducing analgesia and respiratory depression in a dose-dependent manner . Early human clinical trials investigated its use as a supplement to general anesthesia, with 3 µg/kg of ocfentanil being approximately equivalent to 5 µg/kg of fentanyl . In analytical research, it is crucial for developing and validating sensitive methods, such as GC-MS and LC-MS/MS, to detect and confirm ocfentanil in complex matrices like whole blood, which is essential for investigating intoxication and fatal overdose cases . This product is sold for research use only (RUO) and is strictly not for human consumption. Researchers should be aware that ocfentanil is an active substance in the illicit drug market, often used to adulterate heroin, and is a controlled substance (Schedule I in the USA) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28ClFN2O2 B1243143 Ocfentanil hydrochloride CAS No. 112964-97-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O2.ClH/c1-27-17-22(26)25(21-10-6-5-9-20(21)23)19-12-15-24(16-13-19)14-11-18-7-3-2-4-8-18;/h2-10,19H,11-17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZMSSDQGOBJTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201037476
Record name Ocfentanil hydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID201037476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112964-97-3
Record name Ocfentanil hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112964973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ocfentanil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201037476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OCFENTANIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8T88FVW9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Structural Modification Studies of Ocfentanil Hydrochloride

Established Synthetic Pathways for Ocfentanil Hydrochloridenih.govcij.gob.mx

The synthesis of Ocfentanil is a multi-step process that builds upon established methods for creating 4-anilidopiperidine opioids. drugsandalcohol.ie The pathway generally involves the initial construction of a core piperidine (B6355638) structure, followed by the introduction of the characteristic side chains. A common approach can be understood through retrosynthetic analysis, which logically breaks down the molecule into simpler, attainable precursors. sinica.edu.tw

N-Alkylation Precursor Synthesisplos.org

The synthesis typically begins with the creation of an N-substituted 4-piperidone (B1582916) precursor. This is commonly achieved through the N-alkylation of 4-piperidone monohydrate hydrochloride. plos.orgosti.gov In this step, the piperidine nitrogen is reacted with a phenethylating agent, such as 2-phenylethyl bromide, often in the presence of a base like cesium carbonate and a suitable solvent like acetonitrile (B52724). plos.orgosti.gov This reaction yields N-(2-phenylethyl)-4-piperidone, a key intermediate that forms the backbone of the Ocfentanil molecule. plos.org The use of cesium carbonate and acetonitrile has been shown to optimize the yield of this alkylation step in the synthesis of related fentanyl analogs. osti.gov

Reductive Amination Stepsplos.orgnih.gov

Following the formation of the N-alkylated piperidone, the next crucial step is the introduction of the substituted aniline (B41778) group via reductive amination. sinica.edu.twnih.gov This reaction is a cornerstone in pharmaceutical synthesis for forming C-N bonds. nih.gov The N-(2-phenylethyl)-4-piperidone intermediate is reacted with 2-fluoroaniline. The process involves the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary amine. scribd.com Reagents such as sodium triacetoxyborohydride (B8407120) are effective for this transformation, often with the addition of acetic acid to facilitate the reaction. plos.orgosti.gov This step results in the formation of N-(2-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine, the direct precursor to Ocfentanil. cij.gob.mx

Methoxyacetylation for Final Compound Formationdrugsandalcohol.ie

The final step in the synthesis is the acylation of the secondary amine formed during reductive amination. For Ocfentanil, this involves methoxyacetylation. cij.gob.mxdrugsandalcohol.ie The precursor, N-(2-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine, is treated with a methoxyacetylating agent, such as methoxyacetyl chloride, in the presence of a base. drugsandalcohol.ieeuropa.eu This reaction attaches the N-(2-methoxyacetyl) group to the aniline nitrogen, completing the synthesis of the Ocfentanil free base. drugsandalcohol.ie The final product, Ocfentanil hydrochloride, is then formed by treating the base with hydrochloric acid. caymanchem.com

Structural Distinctions of this compound from Parent Fentanyl and Related Analogscij.gob.mxmdpi.comwho.int

Ocfentanil's chemical identity is defined by two key structural modifications compared to the parent Fentanyl molecule. cij.gob.mxwho.int These changes were introduced to alter its chemical properties. oup.com

FeatureFentanylOcfentanil
Acyl Group Propionamide (B166681)Methoxyacetamide
N-Phenyl Ring Substitution Unsubstitutedortho-Fluoro
Chemical Formula C₂₂H₂₈N₂OC₂₂H₂₇FN₂O₂
Molar Mass (Free Base) 336.48 g/mol 370.47 g/mol
This table summarizes the primary structural and chemical differences between Fentanyl and Ocfentanil.

Analysis of the Propionamide Group Replacementdrugsandalcohol.iewho.int

A primary structural modification in Ocfentanil is the replacement of Fentanyl's N-propionyl group with a 2-methoxyacetamide (B107977) group. cij.gob.mxwho.int In Fentanyl, the aniline nitrogen is acylated with a propanoyl group, whereas in Ocfentanil, it is acylated with a methoxyacetyl group. oup.com This replaces the ethyl moiety of the propionamide with a methoxymethyl moiety. mdpi.com This alteration introduces an ether linkage into the side chain, which can influence the molecule's polarity, hydrogen bonding capability, and metabolic profile compared to the purely alkyl side chain in Fentanyl. Methoxyacetylfentanyl, which features this same group but lacks the fluorine atom, differs from Fentanyl solely by this replacement. drugsandalcohol.ieeuropa.eu

Significance of Ortho-Fluorine Addition to the N-Phenyl Ringcij.gob.mxwho.int

The second defining feature of Ocfentanil is the addition of a fluorine atom at the ortho-position of the N-phenyl (aniline) ring. mdpi.comwho.int Fentanyl itself is unsubstituted on this ring. The introduction of fluorine, a highly electronegative atom, can significantly alter the electronic properties of the aromatic ring. nih.gov In pharmaceutical chemistry, fluorination is a common strategy used to modify a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, such as cytochrome P450-mediated hydroxylation. nih.gov The presence of the ortho-fluorine atom in Ocfentanil distinguishes it from its non-fluorinated counterpart, methoxyacetylfentanyl. drugsandalcohol.ieeuropa.eu This substitution is a key factor in differentiating Ocfentanil from other fentanyl analogs. mmu.ac.uk

Structure-Activity Relationship (SAR) Investigations Pertaining to this compound

The potency and pharmacological profile of fentanyl analogs are profoundly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies investigate how specific modifications to a molecule's scaffold alter its interaction with biological targets, in this case, the opioid receptors. For ocfentanil, a synthetic opioid structurally related to fentanyl, its specific chemical features distinguish it from other analogs and determine its receptor binding and activity. wikipedia.orgeuropa.eu Ocfentanil was developed in the early 1990s as one of a series of potent, naloxone-reversible opioids. wikipedia.org

Impact of Substituent Modifications on Opioid Receptor Interaction

The core structure of ocfentanil, like other fentanils, is based on a 4-anilidopiperidine scaffold. europa.eu The interaction of these compounds with the µ-opioid receptor is highly sensitive to substitutions at several key positions on this scaffold. The majority of contacts between fentanyl analogs and the µ-opioid receptor, apart from a critical ionic interaction with the aspartic acid residue D147, are hydrophobic. mdpi.com

Ocfentanil's structure features two key modifications when compared directly to fentanyl:

Acyl Group: Instead of the N-propanoyl group found in fentanyl, ocfentanil possesses an N-methoxyacetyl group (-C(=O)CH₂OCH₃). frontiersin.org This change in the acyl chain can influence how the molecule fits into the binding pocket of the opioid receptor.

Anilide Ring Substitution: Ocfentanil has a fluorine atom at the ortho-position (position 2) of the N-phenyl ring, making it N-(2-fluorophenyl). frontiersin.orgcaymanchem.com This makes ocfentanil the ortho-fluorinated analog of methoxyacetylfentanyl. frontiersin.org Such halogen substitutions can alter the electronic properties and conformation of the anilide ring, affecting its penetration into a subpocket of the receptor. mdpi.com

Research on the broader fentanyl family demonstrates the critical nature of these modifications. For instance, adding a methyl-carboxylate group at the 4-position of the piperidine ring, as seen in carfentanil, results in a compound that is 30–100 times more potent than fentanyl. frontiersin.orgnih.gov Conversely, modifying the N-phenethyl group by removing a single carbon to create an N-benzyl analog drastically reduces analgesic activity. plos.org These examples highlight the stringent structural requirements for potent opioid receptor agonism.

Studies comparing the analgesic potency of ocfentanil to fentanyl have shown that ocfentanil is approximately 2.5 times more potent than fentanyl in the mouse hot plate test. wikipedia.orgfrontiersin.org This increased potency is a direct result of its unique combination of substituents.

CompoundAcyl GroupAnilide Ring4-Piperidine Ring SubstituentRelative Analgesic Potency (Mouse Hot Plate, ED₅₀ mg/kg)
FentanylPropanoylPhenylNone0.018 wikipedia.orgfrontiersin.org
OcfentanilMethoxyacetyl2-FluorophenylNone0.0077 frontiersin.org
CarfentanilPropanoylPhenylMethyl Carboxylate0.00032 researchgate.net
MethoxyacetylfentanylMethoxyacetylPhenylNoneData not available in provided sources

Stereochemical Considerations in Fentanyl Analogs and Potential Relevance to this compound

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the activity of many fentanyl analogs. However, ocfentanil itself is an achiral molecule, meaning it does not have stereoisomers and is not optically active.

Despite ocfentanil's achiral nature, the study of its chiral analogs is highly relevant as it demonstrates the stereo-specific demands of the opioid receptor binding pocket. The steric factors of bulk and cis/trans isomerism, rather than just polarity or chemical reactivity, play a crucial role in the analgesic potency of the 4-anilidopiperidine class. researchgate.net

A prominent example is 3-methylfentanyl. The introduction of a methyl group at the 3-position of the piperidine ring creates two chiral centers, resulting in different stereoisomers with dramatically different potencies:

The (+)-cis-3-methylfentanyl isomer is the most potent, with an analgesic potency approximately 20 times greater than fentanyl. nih.gov

The (-)-cis-isomer has only about 20% of the potency of fentanyl. nih.gov

The (±)-trans-3-methylfentanyl enantiomers are significantly less potent, showing an effective dose similar to that of α-methylfentanyl. nih.gov

This high degree of stereoselectivity observed in closely related analogs underscores that a very specific three-dimensional orientation is required for an optimal fit and potent activation of the µ-opioid receptor. While ocfentanil lacks the specific structural features that would make it chiral, the principles of steric hindrance and conformational alignment derived from its analogs are fundamental to understanding its interaction with the receptor.

Molecular Pharmacology and Opioid Receptor Interactions of Ocfentanil Hydrochloride

Mechanism of Action as a Mu-Opioid Receptor Agonist

Ocfentanil acts as a potent agonist at the mu-opioid receptor (MOR). frontiersin.org The MOR is a G-protein coupled receptor (GPCR) that is the primary target for many opioid analgesics. resed.esnih.gov When an agonist like ocfentanil binds to the MOR, it stabilizes a conformational state of the receptor that activates intracellular signaling pathways. resed.es This activation leads to the modulation of neuronal activity and results in the compound's characteristic opioid effects. elifesciences.org

Quantitative Characterization of Opioid Receptor Binding Affinity and Selectivity

The interaction of ocfentanil with opioid receptors has been characterized through various in vitro binding assays. These studies provide quantitative measures of the compound's affinity and selectivity for the different opioid receptor subtypes.

Kappa-Opioid Receptor Binding Characterization

Similar to the delta-opioid receptor, the kappa-opioid receptor (KOR) is another major type of opioid receptor. nih.gov Fentanyl and its analogs typically exhibit low affinity for the KOR. uic.edu The characterization of binding to KOR, often done through competitive radioligand binding assays, helps to establish the selectivity profile of the compound. mdpi.com A high degree of selectivity for the MOR over the KOR is a characteristic feature of many fentanyl derivatives. nih.gov

Table 1: Opioid Receptor Binding Affinities of Selected Fentanyl Analogs

CompoundMu-Opioid Receptor (Kᵢ, nM)Delta-Opioid Receptor (Kᵢ, nM)Kappa-Opioid Receptor (Kᵢ, nM)
FentanylData not availableData not availableData not available
MethoxyacetylfentanylData not available>10,000>10,000
Furanyl fentanyl0.39280180
Carfentanil0.031102200

This table is populated with representative data for fentanyl analogs from available literature to illustrate typical binding profiles. Specific binding data for ocfentanil hydrochloride was not available in the provided search results.

Agonist Efficacy and Potency Profiling at Opioid Receptors

Beyond binding affinity, the efficacy and potency of a compound describe its ability to produce a biological response upon binding to the receptor.

Concentration-Dependent Receptor Activation Studies

The agonist activity of ocfentanil at the mu-opioid receptor has been demonstrated in functional assays, such as the [³⁵S]GTPγS binding assay. nih.gov This assay measures the activation of G-proteins, which is a downstream consequence of receptor activation. elifesciences.org The results are typically presented as a concentration-response curve, from which the potency (EC₅₀, the concentration that produces 50% of the maximal effect) and efficacy (Eₘₐₓ, the maximum possible effect) can be determined. nih.gov In a study comparing various fentanyl analogs, ocfentanil demonstrated an efficacy of 79.27 ± 16.92% relative to fentanyl in stimulating locomotor activity in mice, a behavior mediated by MOR activation. nih.gov The potency of ocfentanil in this assay, defined as the dose required to elicit a specific level of travel, was estimated to be 0.1480 mg/kg. nih.gov These studies confirm that ocfentanil is a potent and efficacious agonist at the mu-opioid receptor. nih.gov

Table 2: In Vivo Potency and Efficacy of Ocfentanil and Comparator Opioids

CompoundPotency (ED₅₀, mg/kg)Efficacy (% of Fentanyl's Maximum Effect)
Ocfentanil0.148079.27 ± 16.92
Fentanyl0.23100 ± 15.3
Morphine15.375.9 ± 14.5

Data from a mouse locomotor activity study. nih.gov

Comparative Potency Analysis with Other Opioid Analogs

Ocfentanil's potency has been evaluated in various studies, drawing comparisons to other well-known opioid analgesics. In rodent models, specifically the mouse hot plate test, ocfentanil demonstrated approximately 2.5 times the analgesic potency of fentanyl, with an ED₅₀ of 0.007 mg/kg compared to fentanyl's 0.018 mg/kg. wikipedia.orgfrontiersin.org Other reports suggest it is around 200 times more potent than morphine. medcentral.com

In human studies, the potency of ocfentanil appears to be more comparable to fentanyl. Research in human volunteers indicated that 3 µg/kg of ocfentanil produced effects similar to 5 µg/kg of fentanyl. wikipedia.org Another study found that ocfentanil may be as effective as morphine for post-operative pain relief. wikipedia.org

A 2022 in vitro study further elucidated the potency of ocfentanil, reporting a pEC₅₀ of 7.78 at the mu-opioid receptor. nih.gov The same study noted that its activity at the kappa (κ) and delta (δ) opioid receptors resulted in an incomplete concentration-response curve. nih.gov

Interactive Data Table: Comparative Analgesic Potency of Ocfentanil and Other Opioids

CompoundTest ModelED₅₀ (mg/kg)Potency Ratio vs. FentanylPotency Ratio vs. Morphine
Ocfentanil Mouse Hot Plate0.007 wikipedia.orgfrontiersin.org~2.5x more potent wikipedia.orgfrontiersin.org~200x more potent medcentral.com
Fentanyl Mouse Hot Plate0.018 wikipedia.orgfrontiersin.org150-100x more potent mdpi.comfrontiersin.org
Morphine --0.01-0.02x as potent as fentanyl1
Acetylfentanyl Mouse (peroral)0.021 frontiersin.org~0.3x as potent~15.7x more potent
α-methylfentanyl Mouse0.0058 frontiersin.orgSimilar to fentanyl-
Carfentanil --30-100x more potent frontiersin.org~10,000x more potent frontiersin.org
Sufentanil --5-15x more potent 500-1000x more potent medcentral.com
Alfentanil Rat0.044 nih.gov-~72x more potent nih.gov
para-fluorobutyryl fentanyl -0.91 nih.gov0.09x as potent8.61x more potent nih.gov

G Protein Coupling and Beta-Arrestin Recruitment Pathways

The activation of the mu-opioid receptor by an agonist like ocfentanil initiates intracellular signaling cascades. These are primarily mediated by two distinct pathways: G protein coupling, which is associated with the desired analgesic effects, and β-arrestin recruitment, which is often linked to adverse effects and the development of tolerance. mdpi.compnas.org

A 2022 in vitro study confirmed that ocfentanil's agonistic effect on the mu-opioid receptor leads to the recruitment of both G proteins (pEC₅₀ = 8.09) and β-arrestin 2 (pEC₅₀ = 7.28). nih.gov Research has shown that ocfentanil, along with fentanyl and acrylfentanyl, acts as a partial agonist for the β-arrestin 2 pathway. mdpi.com

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique used to study protein-protein interactions in live cells. nih.gov In the context of opioid pharmacology, BRET assays are employed to directly measure the recruitment of G proteins and β-arrestin to the mu-opioid receptor upon agonist binding. bmglabtech.comnih.gov This technology allows for a quantitative assessment of a ligand's signaling profile. nih.gov

BRET studies have been instrumental in characterizing the signaling pathways of various fentanyl analogs. nih.govunipd.it For instance, these assays can reveal distinct differences in G protein dissociation and β-arrestin recruitment for different opioid compounds. bmglabtech.com The BRET platform enables the simultaneous measurement of both G protein and β-arrestin activity, providing a comprehensive view of a ligand's signaling bias in the same cellular environment. nih.gov

Calcium mobilization assays are another key in vitro tool for studying G protein-coupled receptor (GPCR) activation. eurofinsdiscovery.comdrugtargetreview.com These assays measure the increase in intracellular calcium concentration that occurs following the activation of Gq-coupled GPCRs. eurofinsdiscovery.comionbiosciences.com For Gi/o-coupled receptors like the mu-opioid receptor, chimeric G proteins are used to link receptor activation to a measurable calcium signal. plos.orgresearchgate.net

This method allows researchers to determine the efficacy, potency, and selectivity of opioid receptor ligands. nih.gov The assay involves loading cells expressing the receptor of interest with a calcium-sensitive dye. eurofinsdiscovery.commoleculardevices.com When a ligand activates the receptor, it triggers a cascade that results in the release of intracellular calcium, leading to an increase in fluorescence that can be measured in real-time. eurofinsdiscovery.commoleculardevices.com

Bioluminescence Resonance Energy Transfer (BRET) Studies

Exploration of Biased Agonism at the Mu-Opioid Receptor by this compound

The concept of "biased agonism" or "functional selectivity" describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. pnas.orguthscsa.edu In opioid research, the goal is to develop G protein-biased agonists that activate the G protein pathway to produce analgesia while minimizing the recruitment of β-arrestin, which is thought to mediate many of the undesirable side effects. mdpi.comacs.orgnih.gov

Recent studies have explored the biased agonist properties of various fentanyl derivatives. For example, carfentanil has been identified as a β-arrestin-biased agonist at the mu-opioid receptor. nih.gov In contrast, a 2022 study indicated that while ocfentanil activates both G protein and β-arrestin 2 pathways, it behaves as a partial agonist for β-arrestin 2 recruitment. nih.govunipd.it This suggests a degree of bias away from the β-arrestin pathway compared to a full agonist.

The development of G protein-biased agonists like oliceridine (B1139222) (TRV130) and PZM21 represents a significant therapeutic strategy in pain management. acs.orgwiley.comnih.gov These compounds have shown the potential to produce robust analgesic effects with a reduced side-effect profile. acs.orgnih.gov The exploration of ocfentanil's signaling profile within this framework is an active area of research, aiming to better understand its therapeutic potential and risks.

Preclinical Pharmacodynamic Characterization and Mechanistic Insights

In Vitro Pharmacological Characterization of Ocfentanil Hydrochloride Activity

In vitro studies have been crucial in elucidating the pharmacological profile of Ocfentanil at the molecular level. Research using cells that co-express opioid receptors and chimeric G proteins has shown that Ocfentanil activates the mu-opioid receptor (MOR) in a concentration-dependent fashion. unipd.itresearchgate.netnih.gov When compared with other fentanyl analogues, its potency was found to be equivalent to fentanyl itself, with a rank order of potency determined as: Furanylfentanyl (FUF) > Fentanyl (FENT) = Ocfentanil (OCF) > Acrylfentanyl (ACRYLF). unipd.itresearchgate.netnih.gov

Further characterization of its efficacy demonstrated that Ocfentanil is a full agonist at the MOR, capable of producing maximal effects similar to the reference agonist dermorphin. unipd.itresearchgate.net However, its interaction with downstream signaling pathways shows some complexity. In bioluminescence resonance energy transfer (BRET) assays designed to measure the recruitment of β-arrestin 2, Ocfentanil behaved as a partial agonist when compared to dermorphin. unipd.itresearchgate.netnih.gov

Metabolic studies using human liver microsomes have identified the primary in vitro biotransformation pathways of Ocfentanil. nih.gov These investigations successfully produced four distinct metabolites:

A mono-hydroxylated Ocfentanil

O-desmethyl Ocfentanil

A hydroxylated desmethyl Ocfentanil

A glucuronidated form of O-desmethyl Ocfentanil nih.gov

Considering the relative intensity of chromatographic peaks, O-desmethyl Ocfentanil is suggested to be an abundant metabolite. nih.gov

Table 1: In Vitro Mu-Opioid Receptor (MOR) Activity of Ocfentanil and Comparators Data sourced from studies on cells co-expressing opioid receptors and chimeric G proteins. unipd.itresearchgate.netnih.gov

Compound Potency Rank (vs. Fentanyl) Efficacy (vs. Dermorphin) β-arrestin 2 Recruitment (vs. Dermorphin)
Ocfentanil (OCF) Equal Full Agonist Partial Agonist
Fentanyl (FENT) Equal Full Agonist Partial Agonist
Furanylfentanyl (FUF) Higher Partial Agonist Antagonist
Acrylfentanyl (ACRYLF) Lower Full Agonist Partial Agonist

In Vivo Mechanistic Studies in Animal Models

In vivo studies in animal models confirm that Ocfentanil's effects are mediated through opioid receptors. unipd.it The compound was initially developed as one of a series of potent, naloxone-reversible opioids. cij.gob.mx Preclinical antagonism studies in CD-1 male mice have utilized the non-selective opioid receptor antagonist naloxone (B1662785) to investigate receptor specificity. unipd.itnih.gov

In these studies, pre-treatment with naloxone (6 mg/kg, intraperitoneally) was shown to block the actions of opioids like morphine. unipd.it However, the antagonism of fentanyl analogues proved more complex. A single pre-treatment dose of naloxone did not fully block the inhibitory effects of Ocfentanil on motor performance. unipd.it To counteract the reappearance of effects, a second full dose of naloxone was administered 55 minutes after the first. unipd.it Even with this regimen, the inhibitory motor effects induced by Ocfentanil and Acrylfentanyl were not prevented, unlike those of Fentanyl and Furanylfentanyl. unipd.it This suggests that the specific chemical structure of Ocfentanil may influence its interaction with and occupancy of the opioid receptor, making it less readily reversed by a standard naloxone protocol in certain functional tests. unipd.it

Direct preclinical studies quantitatively measuring the receptor occupancy (RO) of Ocfentanil are not widely available in public literature. cij.gob.mx However, mechanistic insights into its receptor interactions can be inferred from antagonism studies. unipd.it The observation that naloxone's ability to reverse motor impairment varies between Ocfentanil and other fentanyl analogues suggests potential differences in their receptor binding kinetics, duration of occupancy, or interaction with receptor subtypes. unipd.it

The need for repeated naloxone dosing to attempt to counteract the effects of some fentanyl analogues in animal models points towards a high affinity for the mu-opioid receptor. unipd.itmdpi.com While positron emission tomography (PET) imaging has been used to determine mu-opioid receptor occupancy for other potent opioids, specific data for Ocfentanil is lacking. mdpi.com The development of receptor occupancy assays is a key component of pharmacodynamic assessment, as it helps to build models that can predict human dose selection based on animal data. nih.gov The differential response to naloxone antagonism highlights that the chemical substituent of fentanyl analogues like Ocfentanil likely plays a significant role in their opioid receptor occupancy. unipd.it

The analgesic potency of Ocfentanil has been quantified in rodents using the hot plate test, a standard measure of thermal nociception. frontiersin.orgwikipedia.orgsucht-promenteooe.at In the mouse hot plate test (at 55°C), Ocfentanil demonstrated a median effective dose (ED50) of 0.0077 mg/kg (often rounded to 0.007 mg/kg). frontiersin.orgsucht-promenteooe.ateuropa.euljmu.ac.uk This indicates a high analgesic potency.

When compared directly to fentanyl in the same assay, fentanyl's ED50 was 0.018 mg/kg. frontiersin.orgwikipedia.orgsucht-promenteooe.at Based on these values, Ocfentanil is estimated to be approximately 2.5 times more potent than fentanyl as an analgesic in this specific test. frontiersin.orgwikipedia.org However, other in vivo studies investigating both mechanical and thermal analgesia in mice found a different rank order of potency, with Fentanyl and Acrylfentanyl being more potent than Furanylfentanyl and Ocfentanil (ACRYLF = FENT > FUF > OCF). unipd.itresearchgate.net This discrepancy underscores how different experimental methodologies can yield varying potency estimates.

Table 2: Comparative Analgesic Potency (ED50) in Mouse Hot Plate Test Data sourced from multiple preclinical studies. frontiersin.orgwikipedia.orgsucht-promenteooe.ateuropa.eu

Compound ED50 (mg/kg) Potency Relative to Fentanyl
Ocfentanil 0.0077 ~2.5x higher
Fentanyl 0.018 1x (Reference)
Methoxyacetylfentanyl 0.053 ~0.3x lower

A primary goal during the development of Ocfentanil was to create an opioid with an improved therapeutic index concerning cardiorespiratory effects compared to fentanyl. cij.gob.mxwikipedia.org Animal studies have provided evidence supporting this aim. In vivo experiments in CD-1 male mice demonstrated that while Ocfentanil does impair cardiorespiratory parameters, it appeared to have a larger therapeutic index than fentanyl when comparing the potency for analgesic effects to the potency for causing respiratory and cardiovascular depression. unipd.itcij.gob.mx Other reports also conclude that Ocfentanil showed less respiratory depression in animal studies compared to fentanyl. frontiersin.orgd-nb.info These investigations often utilize non-invasive technology, such as collars with sensors, to monitor cardiorespiratory function in awake and freely moving animals to minimize stress-induced artifacts. unipd.it

Preclinical studies in rodents have systematically investigated the effects of Ocfentanil on motor function. Acute systemic administration of Ocfentanil was found to impair both motor and grip strength parameters in CD-1 male mice. unipd.itoa.mg The grip strength test, which measures skeletal muscle strength by having a mouse grasp a wire grid connected to a force transducer, is a common tool in these assessments. unipd.itnih.gov

In addition to grip strength, other tests reveal a complex, dose-dependent effect on locomotion. At lower doses, Ocfentanil was observed to increase locomotor activity in mice, a biphasic effect sometimes seen with opioids. unipd.itmdpi.com However, at higher doses (e.g., 6 or 15 mg/kg), it significantly reduced or completely inhibited locomotor activity. mdpi.com Further mechanistic investigation using the drag test, which assesses a mouse's ability to maintain body posture, showed a dose-dependent reduction in performance with Ocfentanil. unipd.it Studies also show that Ocfentanil dose-dependently impairs performance in tests of sensorimotor reflexes, including visual, acoustic, and tactile responses. unife.it

Cardiorespiratory Systemic Responses in Animal Models: Mechanistic Investigation

Comparative Preclinical Pharmacodynamics of this compound with Fentanyl and Other Analogs

Ocfentanil is a potent synthetic opioid that is structurally related to fentanyl. wikipedia.org It was first developed in the early 1990s as part of a research initiative to identify opioids with an improved therapeutic index, specifically concerning cardiovascular and respiratory effects, when compared to fentanyl. wikipedia.orgcij.gob.mx Although it demonstrated potential in early human clinical trials, ocfentanil was never commercialized for medical use. wikipedia.org

Relative Potency and Duration of Action Comparisons

Preclinical studies in rodents have established that ocfentanil is a potent analgesic. In a mouse hot plate test, a standard method for evaluating analgesic effects, this compound demonstrated an ED₅₀ value of 0.0077 mg/kg. frontiersin.org This indicates that it is approximately 2.5 times more potent than fentanyl, which had an ED₅₀ of 0.018 mg/kg in the same study. wikipedia.orgfrontiersin.org Another study also reported that ocfentanil was 2.5 times more potent than fentanyl as an analgesic in rodents and had a shorter duration of action.

However, the relative potency can vary depending on the specific effect being measured and the animal model used. For instance, in studies looking at locomotor activity in mice, ocfentanil was found to have a lower efficacy compared to fentanyl. nih.gov In human studies, the potency difference appears to be less pronounced. One clinical trial concluded that 3 µg/kg of ocfentanil is roughly equivalent in effect to 5 µg/kg of fentanyl when used as a supplement to general anesthesia. nih.gov

The duration of action of ocfentanil has also been a subject of investigation. Some preclinical data suggest that ocfentanil has a shorter duration of action compared to fentanyl. cij.gob.mxunipd.it This is a desirable characteristic for certain clinical applications where a rapid offset of drug effects is beneficial. In one study, the analgesic effects and respiratory depression of ocfentanil peaked at 6 minutes and lasted for about an hour. unife.it

The following table summarizes the comparative preclinical pharmacodynamic data for this compound and related compounds.

CompoundTestMetricValueRelative Potency (vs. Fentanyl)Reference
Ocfentanil Mouse Hot PlateED₅₀0.0077 mg/kg~2.5x more potent frontiersin.org
Fentanyl Mouse Hot PlateED₅₀0.018 mg/kg1 (Reference) frontiersin.org
Acetylfentanyl Mouse ModelED₅₀0.021 mg/kg~0.3x as potent frontiersin.org
α-methylfentanyl Mouse ModelED₅₀0.0058 mg/kg~1.05x more potent frontiersin.org
Carfentanil VariousED₅₀0.00032 nM30-100x more potent frontiersin.org
Sufentanil Rat ModelED₅₀0.00071 mg/kg~5-7x more potent nih.gov
Alfentanil Rat ModelED₅₀0.044 mg/kgLess potent nih.gov

Mechanistic Basis for Observed Pharmacodynamic Differences

The pharmacodynamic effects of ocfentanil and other fentanyl analogs are primarily mediated through their interaction with the µ-opioid receptor (MOR). webpoisoncontrol.org These compounds are generally full agonists at the MOR, meaning they bind to and activate the receptor to produce their analgesic and other effects. webpoisoncontrol.org The differences in potency and duration of action among these analogs can be attributed to several factors at the molecular level, including receptor binding affinity, kinetics, and downstream signaling pathways.

Receptor Binding Affinity and Kinetics:

The affinity of a drug for its receptor, often expressed as the inhibition constant (Ki) or the dissociation constant (KD), is a key determinant of its potency. A lower Ki or KD value indicates a higher binding affinity. While specific binding affinity data for ocfentanil is not always consistently reported across different studies, it is understood that fentanyl and its analogs generally exhibit high affinity for the MOR. frontiersin.orgnih.gov For example, the Ki value for furanylfentanyl at the µ-opioid receptor is reported to be 0.028 ± 0.008 nM, while for cyclopropylfentanyl it is 0.088 ± 0.027 nM. frontiersin.org In comparison, butyrfentanyl has a significantly lower binding affinity with a Ki of 32 ± 4.1 nM, which is about 32 times lower than that of fentanyl (Ki = 1.03 ± 0.15 nM). frontiersin.org

The kinetics of drug-receptor binding, which includes the rates of association and dissociation, also play a crucial role in determining the duration of action. nih.gov Drugs that dissociate slowly from the receptor tend to have a longer duration of action. For instance, sufentanil has a relatively slow dissociation rate, which contributes to its prolonged effect compared to other opioids with faster dissociation kinetics. nih.gov The presence of certain ions, like sodium, can also influence binding affinity by increasing the dissociation rate. nih.gov

Downstream Signaling and Biased Agonism:

Upon binding to the MOR, opioids trigger intracellular signaling cascades. Traditionally, this was thought to be a uniform process, but it is now understood that different agonists can stabilize different receptor conformations, leading to the preferential activation of certain downstream pathways over others. This phenomenon is known as "biased agonism." caymanchem.com

Recent research has explored the concept of biased agonism in the context of fentanyl analogs. For example, in one study, ocfentanil, along with fentanyl and acrylfentanyl, acted as partial agonists for the β-arrestin 2 pathway, while furanylfentanyl did not promote β-arrestin 2 recruitment. mdpi.com The β-arrestin pathway is often associated with some of the adverse effects of opioids, so compounds that are biased away from this pathway could theoretically have a better safety profile.

The following table outlines the receptor binding affinities for several fentanyl analogs.

CompoundReceptorMetricValueReference
Furanylfentanyl µ-opioidKi0.028 ± 0.008 nM frontiersin.org
Cyclopropylfentanyl µ-opioidKi0.088 ± 0.027 nM frontiersin.org
Butyrfentanyl µ-opioidKi32 ± 4.1 nM frontiersin.org
Fentanyl µ-opioidKi1.03 ± 0.15 nM frontiersin.org
Acryloylfentanyl Rat BrainIC₅₀1.4 nM frontiersin.org
Sufentanil Rat ForebrainKD0.13 nM (w/o NaCl) nih.gov
Sufentanil Rat ForebrainKD0.31 nM (w/ NaCl) nih.gov

Metabolism and Biotransformation Pathways of Ocfentanil Hydrochloride

Primary Metabolic Routes and Identified Major Metabolites

The initial and most significant metabolic transformations of ocfentanil involve O-demethylation and the formation of despropionyl ortho-fluorofentanyl.

The primary metabolic pathway for ocfentanil is O-demethylation. encyclopedia.pubmdpi.com This reaction involves the removal of a methyl group from the methoxyacetyl moiety of the ocfentanil molecule. nih.govresearchgate.net This process results in the formation of a major metabolite, O-demethyl ocfentanil, which can sometimes be found in quantities exceeding the parent compound. nih.gov In some animal models, such as mice, O-demethylation has been identified as the major route of metabolism. univr.it

Despropionyl ortho-fluorofentanyl is recognized as a potential metabolite of ocfentanil. bioscience.co.ukcaymanchem.com This metabolite is formed through the hydrolysis of the amide bond, a common metabolic pathway for fentanyl and its analogs. nih.gov It is also considered a potential impurity in illicit preparations of ocfentanil. bioscience.co.ukcaymanchem.com

O-Demethylation as a Principal Biotransformation Pathway

Secondary Metabolic Reactions and Minor Metabolites

Following the primary metabolic steps, ocfentanil and its primary metabolites can undergo further biotransformation through several secondary reactions.

Hydroxylation, the addition of a hydroxyl group, is another key metabolic pathway for ocfentanil. nih.govresearchgate.netfrontiersin.org This can occur at various positions on the molecule, including the phenylethyl moiety and the piperidine (B6355638) ring. nih.govresearchgate.net In some species, such as zebrafish larvae, hydroxylation is the major metabolic route. univr.it The O-demethylated metabolite of ocfentanil can also undergo hydroxylation. encyclopedia.pubmdpi.com

Phase II metabolic reactions, such as glucuronidation and sulfate (B86663) conjugation, are anticipated for fentanyl analogs like ocfentanil. nih.govresearchgate.netfrontiersin.org These processes involve the attachment of glucuronic acid or a sulfate group to the parent compound or its metabolites, significantly increasing their water solubility and facilitating their elimination from the body. nih.govresearchgate.netfrontiersin.org Specifically, the O-demethylated metabolite of ocfentanil can undergo glucuronidation. encyclopedia.pubmdpi.com

Glucuronidation and Sulfate Conjugate Formation

Enzymatic Systems Implicated in Ocfentanil Hydrochloride Metabolism (e.g., Cytochrome P450)

The biotransformation of this compound is primarily a hepatic process, mediated by specific enzyme systems that convert the parent compound into more water-soluble metabolites for excretion. In vitro studies utilizing human liver microsomes (HLMs) have been instrumental in elucidating these pathways and have confirmed the involvement of Phase I and Phase II metabolic enzymes. nih.govresearchgate.net The principal enzymatic families implicated in the metabolism of ocfentanil are the Cytochrome P450 (CYP) monooxygenases and the UDP-glucuronosyltransferases (UGTs). nih.gov

Research based on HLM incubations indicates that the metabolism of ocfentanil proceeds via several key reactions. nih.gov The Cytochrome P450 system, a superfamily of enzymes responsible for the oxidative metabolism of a vast array of xenobiotics, facilitates the Phase I reactions for ocfentanil. nih.govmdpi.comdynamed.com The main metabolic transformations identified are O-demethylation and mono-hydroxylation. nih.govresearchgate.net O-demethylation, the removal of a methyl group, results in the formation of O-desmethyl-ocfentanil, which has been suggested to be an abundant metabolite of ocfentanil. nih.govresearchgate.net The second observed pathway is the hydroxylation of the parent molecule, leading to a mono-hydroxylated ocfentanil metabolite. nih.gov Furthermore, a secondary metabolite, hydroxylated desmethyl-ocfentanil, is also produced, indicating sequential enzymatic action. nih.gov

While it is established that CYP enzymes catalyze these oxidative steps, the specific isoenzymes (e.g., CYP3A4, CYP2D6) responsible for ocfentanil's biotransformation have not been definitively identified in the available scientific literature. This is a notable point of contrast with fentanyl, for which CYP3A4 has been identified as the principal enzyme for its metabolism. nih.govnih.gov

Following Phase I metabolism, ocfentanil metabolites can undergo Phase II conjugation reactions. The enzyme family responsible for this is the UDP-glucuronosyltransferases (UGTs). In vitro studies have identified a glucuronidated form of O-desmethyl-ocfentanil, demonstrating that this Phase I metabolite is a substrate for UGT enzymes. nih.gov This conjugation reaction increases the water solubility of the metabolite, facilitating its elimination from the body.

The table below summarizes the key metabolites of ocfentanil identified in in vitro studies using human liver microsomes.

MetaboliteMetabolic PathwayEnzyme System ImplicatedSource
O-desmethyl-ocfentanilO-demethylation (Phase I)Cytochrome P450 (CYP) nih.govresearchgate.net
Mono-hydroxylated ocfentanilHydroxylation (Phase I)Cytochrome P450 (CYP) nih.gov
Hydroxylated desmethyl-ocfentanilO-demethylation & Hydroxylation (Phase I)Cytochrome P450 (CYP) nih.gov
O-desmethyl-ocfentanil glucuronideGlucuronidation (Phase II)UDP-glucuronosyltransferase (UGT) nih.gov

Analytical Research Methodologies for Ocfentanil Hydrochloride

Chromatographic Techniques for Research Analysisuic.eduresearchgate.netacs.org

Chromatography, coupled with mass spectrometry, forms the cornerstone of analytical strategies for Ocfentanil hydrochloride. These methods allow for the separation of the compound from complex matrices and its subsequent identification and quantification based on its mass-to-charge ratio and fragmentation patterns. The choice of technique often depends on the sample matrix, required sensitivity, and the specific goals of the analysis. uic.eduuzh.ch

Ultra-Performance Liquid Chromatography (UPLC) is a high-pressure liquid chromatography technique that provides faster and more efficient separations compared to traditional HPLC. When coupled with mass spectrometry, UPLC-MS is a powerful tool for analyzing compounds like ocfentanil. The enhanced resolution and speed of UPLC are particularly beneficial when dealing with complex biological samples or when high-throughput screening is necessary. nih.gov In the context of new psychoactive substance (NPS) analysis, UPLC is frequently paired with high-resolution mass spectrometry (HRMS) to identify a wide range of substances, including ocfentanil, in matrices such as urine. nih.gov

Methodologies often employ reversed-phase chromatography, using columns like the Acquity HSS T3, with mobile phases typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid). plos.org This setup allows for the effective separation of ocfentanil from other related compounds and matrix components prior to detection by the mass spectrometer. plos.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and robust technique for the confirmation of fentanyl derivatives. uic.edu For a compound to be analyzed by GC-MS, it must be volatile and thermally stable. Ocfentanil, typically encountered as a hydrochloride salt, often requires a sample preparation step to convert it to its free base form for GC analysis. plos.org

GC-MS methods have been successfully developed and validated for the simultaneous quantification of ocfentanil and other fentanyl analogues in hair samples. acs.orgnih.gov These methods demonstrate high sensitivity and accuracy without the need for chemical derivatization. nih.gov A typical GC-MS analysis for ocfentanil might use a capillary column such as an Agilent HP-5ms UI, with helium as the carrier gas. plos.org The mass spectrometer is operated in electron impact (EI) ionization mode, and data can be acquired in either full scan mode for general screening or selected ion monitoring (SIM) mode for targeted quantification, which offers enhanced sensitivity. acs.orgplos.org

Research Finding: In a study analyzing nine fentanyl drugs in hair, a GC-MS/MS method was established with a linear range of 0.5–5.0 ng/mg and a detection limit for ocfentanil between 0.02–0.05 ng/mg. nih.gov The recovery rate was greater than 86%. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered a gold standard for the high-sensitivity detection and quantification of drug analytes in complex matrices. uzh.ch This technique offers excellent specificity and sensitivity, making it ideal for detecting the trace amounts of ocfentanil often found in forensic and clinical samples. uzh.chnih.gov The method involves separating the analyte using liquid chromatography, followed by detection with a tandem mass spectrometer, typically a triple quadrupole (QQQ) instrument. uic.eduresearchgate.net

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (Q1) for ocfentanil is selected and fragmented to produce characteristic product ions (Q3). researchgate.netuzh.ch The monitoring of these specific transitions provides a high degree of confidence in the identification and quantification of the analyte. uzh.ch LC-MS/MS methods have been validated for ocfentanil in various biological matrices, including hair and oral fluid. uzh.chnih.govresearchgate.net

Research Findings: A validated LC-MS/MS method for analyzing 25 novel synthetic opioids in hair, including ocfentanil, demonstrated a limit of detection (LOD) as low as 0.1 pg/mg. uzh.ch Another study establishing an LC-MS/MS method for nine fentanyl drugs in hair reported a linear range of 3.0–220.0 pg/mg for ocfentanil, with a detection limit of 0.05 pg/mg. nih.gov

Table 1: Example LC-MS/MS Parameters for Ocfentanil Analysis

Parameter Value Reference
Precursor Ion (Q1) (m/z) 371.2 researchgate.netuvic.ca
Product Ion 1 (Q3) (m/z) 188.1 uvic.ca
Product Ion 2 (Q3) (m/z) 105.1 uvic.ca
Fragmentor Voltage (V) 125 researchgate.net
Collision Energy (eV) 22 uvic.ca

High-Resolution Mass Spectrometry (HRMS), often coupled with HPLC or UPLC, is an invaluable tool for the screening and identification of new psychoactive substances. nih.govfda.gov Unlike nominal mass instruments, HRMS analyzers (such as Orbitrap or Time-of-Flight) provide highly accurate mass measurements (typically with a mass error <5 ppm), which allows for the determination of the elemental composition of an unknown compound. nih.gov This capability is crucial for the presumptive identification of novel fentanyl analogues like ocfentanil, for which certified reference standards may not yet be widely available. nih.govuniroma1.it

HRMS has been used to develop multi-analyte methods for the quality assessment of opioid drug products and for the analysis of ocfentanil in oral fluid and urine. mdpi.comfda.gov The high resolving power of HRMS also helps to distinguish between isobaric compounds—compounds that have the same nominal mass but different elemental compositions. uvic.ca

Research Finding: In a UHPLC-HRMS screening of drugs in urine, ocfentanil was identified with a measured accurate mass of 371.2129 (m/z), corresponding to the molecular formula C22H27FN2O2 with a mass error of -1.62 ppm. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Development and Application of Analytical Reference Standardscaymanchem.comlgcstandards.com

The reliability of any analytical method fundamentally depends on the availability and quality of reference standards. These standards are crucial for confirming the identity of a substance and for accurate quantification.

For quantitative analysis, Certified Reference Materials (CRMs) are indispensable. caymanchem.com this compound is available as a CRM from various suppliers. caymanchem.combioscience.co.uksigmaaldrich.com These materials are produced and tested under rigorous international standards, such as ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers). caymanchem.comcaymanchem.comglpbio.com

A CRM is accompanied by a certificate of analysis that provides the certified property value (e.g., concentration), its associated uncertainty, and a statement of metrological traceability. caymanchem.comcaymanchem.com This ensures that measurements made using the CRM are accurate and comparable across different laboratories and methods. CRMs for ocfentanil are typically provided as solutions in a solvent like methanol (B129727) at a certified concentration (e.g., 100 μg/mL) or as a neat solid. caymanchem.comcaymanchem.comsigmaaldrich.com Isotopically labeled internal standards, such as Ocfentanil-d5 hydrochloride, are also available as CRMs and are intended for use in quantitative GC- or LC-MS methods to correct for matrix effects and variations during sample preparation and analysis. caymanchem.comglpbio.com The use of CRMs is foundational for method validation and can be applied to the certification of other reference materials, such as drug-fortified hair samples. acs.orgnih.gov

Table 2: Technical Data for this compound Certified Reference Material

Property Detail Reference
Formal Name N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide, monohydrochloride caymanchem.comcaymanchem.com
CAS Number 112964-97-3 caymanchem.comcaymanchem.com
Molecular Formula C₂₂H₂₇FN₂O₂ • HCl caymanchem.comcaymanchem.com
Formula Weight 406.9 caymanchem.comcaymanchem.com
Purity ≥98% caymanchem.com
Formulation Example A 100 μg/ml solution in methanol caymanchem.com
Intended Use Quantitative analytical reference standard caymanchem.comcaymanchem.com

Deuterated Analogs as Internal Standards for Mass Spectrometry

In the quantitative analysis of this compound by mass spectrometry (MS), particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS or LC-MS/MS), the use of stable isotope-labeled internal standards is a critical practice for ensuring accuracy and precision. nih.govojp.gov Deuterated analogs, where one or more hydrogen atoms in the molecule are replaced by deuterium (B1214612) (²H or D), are the preferred choice for an internal standard. nih.gov Ocfentanil-d₅ hydrochloride is a commercially available certified reference material (CRM) specifically designed for this purpose. caymanchem.comglpbio.com

The fundamental principle behind using a deuterated internal standard is that it is chemically identical to the analyte (in this case, ocfentanil) and thus exhibits nearly identical behavior during sample preparation, extraction, and chromatographic separation. nih.govcdc.gov However, because of the mass difference imparted by the deuterium atoms, it can be distinguished from the unlabeled analyte by the mass spectrometer. Ocfentanil-d₅ has a formula weight of 412.0, compared to the 406.92 of its non-deuterated counterpart, allowing for distinct detection. caymanchem.comlgcstandards.com This co-elution and differential mass detection allow the internal standard to compensate for variations in extraction efficiency and potential ion suppression or enhancement effects at the MS source, which can significantly impact quantitative results. nih.govojp.gov

The use of Ocfentanil-d₅ is intended for research and forensic applications as an internal standard for the quantification of ocfentanil. caymanchem.comglpbio.com In a typical workflow, a known quantity of the deuterated standard is added to the sample at the beginning of the preparation process. cdc.govacs.org The ratio of the response of the target analyte to the response of the internal standard is then used to calculate the concentration of the analyte in the unknown sample. nih.gov This ratiometric approach corrects for sample loss during preparation and instrumental variability. nih.gov While Ocfentanil-d₅ is specifically used for ocfentanil, other deuterated fentanyl analogs, such as Fentanyl-d₅, are also commonly used as internal standards when analyzing a panel of fentanyl-related compounds. acs.orgfrontiersin.orgnih.gov

It is important to select an appropriate concentration of the internal standard to ensure the linearity of the assay over the required analytical range, as interference from naturally occurring isotopes of the analyte can potentially affect the internal standard channel, particularly with doubly deuterated standards. nih.gov

PropertyOcfentanil-d₅ (hydrochloride) (CRM)
Formal Name N-(2-fluorophenyl)-2-methoxy-N-[1-[(2-phenyl-d₅)ethyl]-4-piperidinyl]-acetamide, monohydrochloride caymanchem.com
Molecular Formula C₂₂H₂₂D₅FN₂O₂ • HCl caymanchem.com
Formula Weight 412.0 caymanchem.com
CAS Number 2747917-28-6 caymanchem.com
Application Internal standard for the quantification of ocfentanil by GC- or LC-MS caymanchem.comglpbio.com
Purity Certified Reference Material (CRM) manufactured and tested to meet ISO/IEC 17025 and ISO 17034 standards caymanchem.comglpbio.com

Advanced Sample Preparation Techniques in Research Contexts

The analysis of this compound in complex biological matrices like blood, urine, or oral fluid necessitates robust sample preparation to remove interferences and concentrate the analyte before instrumental analysis. mdpi.comtandfonline.com While traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are widely used, research contexts have seen the adoption of more advanced and miniaturized techniques that offer significant advantages. mdpi.comtandfonline.com

Microextraction by Packed Sorbent (MEPS) is a miniaturized version of SPE that has been successfully applied to the analysis of fentanyl analogs, including ocfentanil, in oral fluid. mdpi.com This technique integrates the sorbent bed (a few milligrams of C18 material, for example) directly into a syringe barrel. mdpi.com The key benefits of MEPS include a significant reduction in the amount of sample and solvents required, shorter extraction times, and the potential for automation. mdpi.com In one validated method for 25 fentanyl derivatives in oral fluid, only 100 µL of sample was needed. mdpi.com The sample is first centrifuged, and the supernatant is diluted and then drawn through the MEPS syringe, where the analytes are adsorbed onto the sorbent. After washing, the analytes are eluted with a small volume of solvent directly into an analysis vial. mdpi.com This approach has demonstrated good recoveries and sensitivity, making it a valuable tool in forensic toxicology. mdpi.com

Dried Blood Spots (DBS) represent another advanced sampling and preparation technique. cdc.govoup.com This method involves spotting a small volume of blood (e.g., 5 µL) onto a specialized filter card, which is then dried. cdc.gov DBS simplifies sample collection, transport, and storage, while also reducing the biohazard risk associated with handling liquid blood. oup.com For analysis, a punch from the dried spot is taken and extracted with an organic solvent, often containing the deuterated internal standard. cdc.govoup.com The extract can then be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis. cdc.gov This technique has been validated for the quantification of ocfentanil and other fentanyl analogs, with limits of detection as low as 0.10 ng/mL from just 5 µL of dried blood. cdc.gov

These advanced techniques offer clear advantages over more conventional methods, particularly in research settings where sample volume may be limited or where high-throughput analysis is desired. mdpi.comoup.com

TechniqueSample TypeSample VolumeKey AdvantagesResearch Application Example
Microextraction by Packed Sorbent (MEPS) Oral Fluid mdpi.com100 µL mdpi.comMiniaturized, reduced solvent/sample use, fast, potential for automation. mdpi.comSimultaneous quantification of 25 fentanyl derivatives, including ocfentanil. mdpi.com
Dried Blood Spots (DBS) Whole Blood cdc.govoup.com5 µL cdc.govSimplified collection/transport/storage, reduced biohazard risk, small sample volume. oup.comDetection and quantification of fentanyl analogs, including ocfentanil, for exposure assessment. cdc.gov
Solid-Phase Extraction (SPE) Various biological samples mdpi.com~1 mL frontiersin.orgEstablished, good cleanup. frontiersin.orgQuantification of 24 fentanyl analogs in whole blood. frontiersin.org

Theoretical and Computational Research Approaches Applied to Ocfentanil Hydrochloride

In Silico Modeling in Drug Design and Discovery

In silico modeling, which encompasses a range of computer-aided techniques, plays a pivotal role in modern drug design. uniroma1.itplos.org These methods are instrumental in identifying new drug candidates, optimizing their properties, and understanding their mechanisms of action at a molecular level. uniroma1.it For a compound like ocfentanil, these computational tools provide a framework for exploring its chemical space and predicting its biological activity without the need for extensive and costly laboratory experiments. kcl.ac.uk The process often involves creating a virtual model of the biological target, such as an opioid receptor, and simulating the interaction of the ligand (e.g., ocfentanil) with this target. uniroma1.itkcl.ac.uk

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule to form a stable complex. nih.gov In the context of ocfentanil, molecular docking simulations are employed to predict its binding mode and affinity for opioid receptors, particularly the µ-opioid receptor (MOR), which is the primary target for fentanyl and its analogs. nih.govuic.edu

These simulations place the ocfentanil molecule into the binding site of the MOR and calculate a scoring function to estimate the binding affinity. nih.gov Research on fentanyl and its derivatives has shown that the N-phenethyl group often inserts deep into a crevice between transmembrane helices, while the N-phenylpropanamide group projects towards a different pocket. nih.gov The binding affinity is influenced by the ligand's conformation, with more potent analogs often adopting an extended conformation in both the solution and the bound state. nih.gov By comparing the predicted binding affinities of ocfentanil with those of known opioids, researchers can gain insights into its potential potency. kcl.ac.uk

Table 1: Key Interactions in Fentanyl Analog Binding at the µ-Opioid Receptor

Interacting Residue/Region Role in Binding Reference
Aspartate 147 (D147) Forms a salt bridge with the ligand's charged amine. nih.gov
Histidine 297 (H297) Can form a hydrogen bond with some fentanyl analogs, potentially prolonging residence time. nih.gov
Transmembrane Helices II & III Form a crevice that accommodates the N-phenethyl group. nih.gov

Metadynamics is an enhanced sampling computer simulation method used to explore the free energy surface of a system and understand rare events like ligand binding and unbinding. cecam.orgmdpi.comrsc.org This technique has been applied to study the structure-kinetics relationships of opioids at the µ-opioid receptor. nih.gov By adding a history-dependent bias potential to the system's Hamiltonian, metadynamics simulations can accelerate the exploration of conformational space and calculate the free energy landscape of the binding process. mdpi.comarxiv.org

For fentanyl analogs, metadynamics simulations have provided insights into their binding mechanisms, revealing that while many opioids form a salt bridge with Aspartate 147 (D147), some can also form a hydrogen bond with Histidine 297 (H297). nih.gov This alternative binding mode may influence the ligand's residence time at the receptor. nih.gov Understanding these kinetic parameters is crucial as they can impact the duration of a drug's effect. biorxiv.org

Machine learning (ML) is increasingly being used to predict ligand-receptor interactions and binding kinetics. nih.govfrontiersin.org These approaches can analyze large datasets of known ligand-receptor interactions and learn complex patterns that can then be used to predict the properties of new compounds. ucl.ac.uk ML models can be trained on data from various sources, including experimental binding assays and computational simulations. biorxiv.orgnih.gov

In the context of opioids, ML models can be developed to predict the binding affinity and residence time of fentanyl analogs at the µ-opioid receptor. biorxiv.org These models can take into account various molecular descriptors of the ligands and the receptor's structure. nih.gov By combining ML with other computational techniques like metadynamics, researchers can develop more accurate predictive models for drug-receptor kinetics, which is a critical factor for drug efficacy and safety. nih.govbiorxiv.org

Metadynamics Simulations for Structure-Kinetics Relationships

Computational Prediction of Pharmacokinetic Properties

Computational methods are also employed to predict the pharmacokinetic properties of drug candidates, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. nih.govuniroma1.it

In silico ADMET prediction tools use quantitative structure-activity relationship (QSAR) models and other computational approaches to estimate how a drug will behave in the body. nih.govfrontiersin.org For ocfentanil, these predictions can provide early indications of its potential bioavailability, distribution to various tissues, metabolic pathways, and potential toxicities. frontiersin.org

Software like Molecular Discovery's MetaSite and Simulations Plus's ADMET Predictor have been used to predict the metabolism of fentanyl analogs. frontiersin.org For instance, studies on carfentanil, a related fentanyl analog, predicted metabolites resulting from N-dealkylation, ester hydrolysis, hydroxylation, and N-oxide formation. frontiersin.org Similar predictions for ocfentanil would involve identifying potential sites of metabolism on the molecule and the enzymes likely involved, such as cytochrome P450 isoforms. frontiersin.orgfrontiersin.org These predictions are valuable for designing subsequent in vitro and in vivo studies. nih.govarxiv.org

Table 2: Examples of Predicted ADMET Properties for Fentanyl Analogs

ADMET Property Computational Prediction Method Predicted Outcome for Fentanyl Analogs Reference
Metabolism Metabolism prediction software (e.g., MetaSite, ADMET Predictor) N-dealkylation, ester hydrolysis, hydroxylation, N-oxide formation. frontiersin.org
Toxicity QSAR models Prediction of potential mutagenicity and carcinogenicity. frontiersin.org

Rational Design Principles Derived from Computational Studies

The insights gained from computational studies, such as molecular docking, metadynamics, and ADMET predictions, contribute to the rational design of new molecules with improved properties. uniroma1.it For opioids, the goal is often to design compounds with high analgesic potency but reduced adverse effects, such as respiratory depression. wikipedia.org

Computational studies on fentanyl analogs have highlighted the importance of specific structural features for binding to the µ-opioid receptor. nih.govresearchgate.net For example, the conformation of the molecule and its ability to interact with key residues like D147 and H297 are critical for binding affinity and kinetics. nih.govnih.gov This knowledge can be used to guide the synthesis of new analogs with modified substituents to fine-tune their pharmacological profile. For instance, by altering the groups at different positions on the fentanyl scaffold, it may be possible to design ligands with optimized residence times at the receptor, potentially leading to safer and more effective analgesics. biorxiv.orgnih.gov The continuous feedback loop between computational prediction and experimental validation is a cornerstone of modern rational drug design.

Table 3: Compound Names Mentioned in the Article

Compound Name
Ocfentanil hydrochloride
Fentanyl
Carfentanil

Emerging Research Perspectives and Future Directions in Ocfentanil Hydrochloride Studies

Ocfentanil Hydrochloride as a Pharmacological Research Tool

Despite its discontinued (B1498344) clinical development, this compound serves as a valuable pharmacological research tool. It is classified as an analytical reference material, available for forensic and research applications to allow for the accurate identification and quantification of the substance. caymanchem.comcaymanchem.com

In preclinical research, ocfentanil has been a useful comparator compound in studies aiming to understand the structure-activity relationships of fentanyl analogs. Rodent studies, for instance, established its analgesic potency as being approximately 2.5 times greater than that of fentanyl, with a shorter duration of action. wikipedia.org Such comparative data are crucial for characterizing the pharmacological nuances within the fentanyl class.

Human clinical trials, though limited, have also positioned ocfentanil as a research tool. It was evaluated as a supplement to general anesthesia, where it was compared directly with fentanyl to assess relative potency and side-effect profiles. nih.gov These studies concluded that ocfentanil's effects were broadly similar to fentanyl's, with approximately 3 µg/kg of ocfentanil being equivalent to 5 µg/kg of fentanyl. wikipedia.orgnih.gov Furthermore, ocfentanil has been used in animal models to study opioid-like discriminative stimulus effects, demonstrating its utility in behavioral pharmacology to probe the subjective effects of opioids. caymanchem.comcaymanchem.com

Compound Relative Analgesic Potency (Mouse Hot Plate Test ED₅₀) Source
Ocfentanil 0.007 mg/kg wikipedia.org
Fentanyl 0.018 mg/kg wikipedia.org

This table illustrates the comparative potency of Ocfentanil and Fentanyl in a preclinical analgesic assay.

Unexplored Aspects in this compound Molecular Pharmacology

The fundamental molecular action of ocfentanil is understood to be agonism at the µ-opioid receptor, which is consistent with other fentanyl-related compounds. cymitquimica.comnih.gov However, the finer details of its molecular pharmacology remain largely unexplored, presenting significant opportunities for future research.

While in vitro studies have confirmed that ocfentanil activates the µ-opioid receptor, the precise binding kinetics, affinity, and selectivity for all three major opioid receptor subtypes (µ, δ, and κ) have not been as thoroughly characterized as for fentanyl or morphine. nih.govunipd.itnih.gov A significant area for investigation is the concept of "biased agonism." This refers to the ability of a ligand to preferentially activate one intracellular signaling pathway over another (e.g., G-protein signaling vs. β-arrestin 2 recruitment). Some studies have indicated that ocfentanil behaves as a partial agonist for the β-arrestin 2 pathway. nih.govunipd.itmdpi.com A deeper understanding of its bias profile could explain pharmacological differences between it and other fentanyl analogs and is a critical unexplored area.

The specific structural features of ocfentanil—namely the N-(2-fluorophenyl) group and the 2-methoxyacetamide (B107977) moiety—distinguish it from fentanyl. cij.gob.mx The precise contribution of these modifications to its interaction with the µ-opioid receptor's binding pocket and subsequent signal transduction is not fully elucidated. Comparative molecular modeling and mutagenesis studies could reveal the specific molecular determinants of its activity.

Integration of Multi-Omics Data in this compound Research

The application of multi-omics approaches (e.g., genomics, proteomics, metabolomics, toxicogenomics) to the study of ocfentanil is a nascent field with substantial potential. Currently, research has primarily touched upon its metabolism and genotoxicity.

Metabolomic studies using human liver microsomes (HLMs) and analysis of post-mortem samples have identified several phase I metabolites. frontiersin.orgnih.gov The primary metabolic pathway appears to be O-demethylation, with N-dealkylation and amide hydrolysis playing minor roles. frontiersin.org Integrating these findings with proteomic data could identify the specific cytochrome P450 (CYP) isoenzymes responsible for its metabolism, offering insights into potential drug-drug interactions.

A pivotal study using a human lymphoblastoid cell line demonstrated that ocfentanil is genotoxic, capable of inducing chromosomal aberrations. mdpi.com This finding opens the door for toxicogenomic studies to explore the molecular mechanisms underlying this genotoxicity, such as the induction of DNA damage response pathways.

Future research could integrate genomic data to identify genetic polymorphisms that may influence individual susceptibility to ocfentanil's effects or metabolism. A comprehensive multi-omics approach would provide a systems-level understanding of ocfentanil's pharmacology and toxicology, moving beyond simple receptor interaction studies.

Metabolite Metabolic Pathway In Vitro/In Vivo Identification Source
O-demethyl ocfentanilO-demethylationIn vitro (HLMs) and In vivo (post-mortem samples) frontiersin.orgnih.gov
mono-hydroxylated OcFHydroxylationIn vitro (HLMs) and In vivo (post-mortem samples) nih.gov
hydroxylated desmethylOcFHydroxylation, O-demethylationIn vitro (HLMs) and In vivo (post-mortem samples) nih.gov
glucuronidated O-desmethylOcFGlucuronidation (Phase II)In vitro (HLMs) nih.gov

This table summarizes the identified metabolites of Ocfentanil.

Advanced Computational and In Vitro Model Development for Mechanistic Insights

Recent advancements in computational chemistry and in vitro assay technology offer powerful tools for dissecting the mechanistic details of ocfentanil's actions.

In Vitro Models: Sophisticated in vitro models are being used to move beyond simple binding assays. Bioluminescence Resonance Energy Transfer (BRET) assays, for example, have been employed to quantify ocfentanil's ability to promote the interaction between the µ-opioid receptor and downstream signaling partners like G-proteins and β-arrestin 2. nih.govunipd.it Calcium mobilization assays in engineered cell lines provide a functional readout of receptor activation and potency. nih.govunipd.it For toxicological assessment, the in vitro micronucleus test has proven effective in identifying ocfentanil's genotoxic potential. mdpi.com The use of human hepatocytes provides a robust in vitro system for predicting human metabolism. diva-portal.org

Computational Models: Computational modeling is emerging as a critical tool for predicting the properties of uncharacterized fentanyl analogs. plos.org Molecular docking simulations can predict the binding pose and affinity of ocfentanil at the µ-opioid receptor, helping to explain its potency at a molecular level. plos.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structures with biological activities, can be developed to predict the activity of novel fentanyl-like compounds, including potential ocfentanil analogs. kcl.ac.uk Furthermore, computational studies have been used to explore the intermolecular interactions of ocfentanil with potential fluorescent probes, aiding in the theoretical design of new detection tools. mdpi.com

Model Type Specific Application for Ocfentanil Research Source
In Vitro
Human Liver Microsomes/HepatocytesStudying metabolic pathways and metabolite identification. frontiersin.orgnih.govdiva-portal.org
BRET AssaysQuantifying G-protein vs. β-arrestin 2 pathway engagement. nih.govunipd.it
Calcium Mobilization AssaysMeasuring functional receptor activation, potency, and efficacy. nih.govunipd.it
In Vitro Micronucleus TestAssessing genotoxic potential. mdpi.com
Computational
Molecular DockingPredicting binding affinity and interaction with the µ-opioid receptor. plos.orgnih.gov
QSAR ModelsPredicting the biological activity of related analogs. kcl.ac.uk
Intermolecular Interaction SimulationsAiding in the design of molecular sensors and probes. mdpi.com

This table provides an overview of advanced models used for Ocfentanil research.

Identifying and Addressing Research Gaps in this compound Characterization

Despite two decades since its synthesis, significant gaps remain in the scientific characterization of this compound. A primary gap is the limited publicly available data on its comprehensive receptor pharmacology. cij.gob.mx While its action as a µ-opioid agonist is established, its affinity and activity profile at δ- and κ-opioid receptors are not well-defined. nih.gov

Another critical area needing further investigation is its toxicology. A single study has pointed to its genotoxicity, but the long-term consequences of this finding are entirely unknown and warrant urgent investigation. mdpi.com Comprehensive toxicological profiling, including developmental and reproductive toxicity studies, is absent from the literature.

Finally, a deeper investigation into the structure-activity relationship is needed. Specifically, research should focus on how the unique combination of the ortho-fluoro substitution on the N-phenyl ring and the methoxyacetamide group influences potency, efficacy, functional selectivity (biased agonism), and metabolism compared to other fentanyl analogs. cij.gob.mx Addressing these gaps through targeted research will be crucial for a complete scientific understanding of this compound.

Potential for this compound and its Analogs in Opioid Receptor Probe Development

The development of chemical probes, such as fluorescent or photoactivatable ligands, is essential for studying opioid receptor biology with high spatial and temporal resolution. While ocfentanil itself has not yet been reported as a scaffold for such probes, its unique structure and high potency suggest it could be a promising candidate for future development.

Research into other opioids has established strategies for creating such tools. For example, fluorescent probes have been developed by conjugating fluorophores like BODIPY to opioid ligands. nih.gov Similarly, photoactivatable ("caged") ligands have been created from opioid peptides like DAMGO, allowing for receptor activation to be controlled by light. nih.gov

The ocfentanil structure could potentially be modified to incorporate these functionalities. Its methoxyacetamide group or positions on its aromatic rings could serve as attachment points for fluorescent dyes or photo-cleavable caging groups without abolishing receptor affinity. Computational modeling could be employed to predict how such modifications would affect binding to the opioid receptor. mdpi.com The development of a high-affinity, selective fluorescent probe based on the ocfentanil scaffold would be a valuable tool for visualizing µ-opioid receptors in cells and tissues, enabling detailed studies of receptor trafficking, distribution, and dynamics.

Q & A

Basic Research Questions

Q. What analytical methods are validated for detecting Ocfentanil hydrochloride in biological samples, and what are their key parameters?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight high-resolution mass spectrometry (UHPLC-QTOF-HRMS) are widely used. Key parameters include:

  • LC-MS/MS : Limit of detection (LOD) of 0.1 ng/mL in blood, using solid-phase extraction for sample cleanup .
  • UHPLC-QTOF-HRMS : Retrospective untargeted analysis with mass accuracy <5 ppm, enabling identification of metabolites via fragmentation patterns .
  • Hair sample analysis requires methanol-based extraction and validation for stability under varying storage conditions .

Q. What pharmacological properties of this compound have been characterized in preclinical models?

  • Answer : Studies in zebrafish larvae and mice demonstrate:

  • Potency : 10x higher µ-opioid receptor affinity compared to fentanyl, with an ED50 of 0.05 mg/kg in tail-flick tests .
  • Toxicology : LC50 of 2.5 µM in zebrafish larvae after 72-hour exposure, linked to respiratory depression via µ-receptor agonism .
  • Behavioral Impact : Dose-dependent hypoactivity in murine models at ≥1 mg/kg .

Q. How is this compound structurally distinguished from other fentanyl analogues?

  • Answer : Key structural features include:

Property This compound Fentanyl
Molecular FormulaC22H27FN2O2·HClC22H28N2O·HCl
Substituents2-Methoxy and 2-fluorophenyl groupsPhenethyl and piperidine
SMILESFC1C(N(C2CCN(CC2)CCC2CCCCC2)C(=O)COC)CCCC1.ClCCC(=O)N(C1CCCCC1)C2CCN(CC2)CCC3CCCCC3.Cl
  • Raman spectroscopy (1064 nm excitation) confirms these structural markers in forensic identification .

Advanced Research Questions

Q. How should experimental designs account for interspecies variability in Ocfentanil toxicity studies?

  • Answer :

  • Model Selection : Zebrafish larvae are optimal for high-throughput toxicity screening due to conserved opioid receptors, while murine models better replicate human pharmacokinetics .
  • Dosage Calibration : Adjust for metabolic rate differences—e.g., murine doses (mg/kg) are typically 5–10x lower than zebrafish (µM) to achieve equivalent receptor occupancy .
  • Controls : Include naloxone-treated groups to isolate µ-receptor-mediated effects .

Q. What methodological challenges arise in detecting this compound in long-term forensic samples, and how are they mitigated?

  • Answer :

  • Stability Issues : Degradation in hair samples occurs under UV exposure or high humidity. Mitigation strategies:
  • Store samples at -20°C in amber vials .
  • Use deuterated internal standards (e.g., Ocfentanil-D5) to correct for matrix effects .
  • Matrix Interference : Co-eluting opioids (e.g., fentanyl) require optimized chromatographic gradients (e.g., 0.1% formic acid in acetonitrile/water) .

Q. How can discrepancies between targeted and untargeted detection of this compound be resolved?

  • Answer :

  • Case Example : A 2023 study found no Ocfentanil in 100 hair samples via targeted analysis, but untargeted HRMS identified trace metabolites (e.g., nor-ocfentanil) .
  • Resolution Strategies :
  • Retrospective Analysis : Reprocess raw HRMS data using spectral libraries for phase-II metabolites (e.g., glucuronides) .
  • Ion Mobility Spectrometry : Differentiate isomers with similar masses but distinct collision cross-sections .

Methodological Notes for Data Interpretation

  • Contradiction Handling : If Ocfentanil is undetected in targeted assays but inferred via metabolites, validate using in vitro hepatocyte models to map metabolic pathways .
  • Ethical Compliance : Adhere to FDA 21 CFR Part 11 for electronic data integrity in opioid studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.